Molecular Recognition Geometry: Free 5-Amine vs. N-Methylated Analog Hydrogen Bond Capacity
The target compound (CAS 1247195-81-8) possesses a free primary amine at the pyrazole 5-position, which provides a hydrogen bond donor (HBD) capable of engaging the kinase hinge region. In contrast, the closely related analog 1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS 1934665-26-5) features N-methylation at the pyrazole 1-position, leaving a 5-amine that is now a secondary amine but with altered electronics and sterics [1]. Critically, the target compound's free 5-amino group is unsubstituted and thus retains the capacity for dual hydrogen bonding interactions, whereas methylation modifies both the HBD count and the optimal vector for hinge binding, a key determinant of kinase inhibitor potency and selectivity [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count and Amine Substitution |
|---|---|
| Target Compound Data | 1° amine at pyrazole 5-position (NH2); HBD count = 1 (amine) + potential for tautomeric NH [3] |
| Comparator Or Baseline | 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS 1934665-26-5); N-CH3 substitution; HBD count = 1 (amine) but amine is secondary and sterically constrained [1] |
| Quantified Difference | Target compound retains unsubstituted 5-amino group available for hinge hydrogen bonding; comparator N-methylation alters amine electronics and may hinder optimal hinge binding geometry. |
| Conditions | Structural comparison based on canonical SMILES and PubChem computed properties; kinase hinge binding inferred from established pharmacophore models for ATP-competitive inhibitors. |
Why This Matters
For kinase inhibitor programs, the presence and orientation of a free primary amine at the hinge-binding position directly impacts binding affinity and selectivity, making the target compound a functionally distinct starting point from its N-methylated analog.
- [1] PubChem. (2025). Compound Summary for CID 130819722: 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. View Source
- [2] Bristol-Myers Squibb Company. (2012). Composés de pyrazole-amines utiles en tant qu'inhibiteurs de kinases. European Patent EP1620108B1. View Source
- [3] Chembase. (2025). 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (CBID:240393). Chembase.cn. View Source
